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molecular formula C13H17NO3 B8739599 4-Hydroxy-4-(3-pyridyl)cyclohexanone ethylene acetal

4-Hydroxy-4-(3-pyridyl)cyclohexanone ethylene acetal

Cat. No. B8739599
M. Wt: 235.28 g/mol
InChI Key: OCCHMAYDNBTBTH-UHFFFAOYSA-N
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Patent
US08071591B2

Procedure details

To a solution of n-BuLi (1.59 M in Hexane, 45 mL. 71.6 mmol) in dry ether (150 mL) was added a solution of 3-Bromopyridine (11.24 g, 71.1 mmol) in dry ether (70 mL) dropwise at −78° C. After stirring for 10 min, a solution of cyclohexane-1,4-dione monoetylene acetal (9.25 g, 59.2 mmol) in THF (70 mL) was added over a period of 20 min at −78° C., and stirred for 3 h. To the reaction mixture was added with water. The aqueous layer was extracted with CH2Cl2, and the organic layer was washed with brine. The extracts were combined with the organic layer. After drying and concentration, the crude product was purified by column chromatography (Hexane/EtOAc=2/1) to yield 4-hydroxy-4-(3-pyridyl)cyclohexanone ethylene acetal (6.55 g, 47%) as a pale yellow powder.
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
11.24 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
9.25 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li]CCCC.Br[C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1.[CH2:13]1[O:23][C:16]2([CH2:21][CH2:20][C:19](=[O:22])[CH2:18][CH2:17]2)[O:15][CH2:14]1.O>CCOCC.C1COCC1>[CH2:14]1[O:15][C:16]2([CH2:21][CH2:20][C:19]([OH:22])([C:7]3[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=3)[CH2:18][CH2:17]2)[O:23][CH2:13]1

Inputs

Step One
Name
Quantity
45 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
11.24 g
Type
reactant
Smiles
BrC=1C=NC=CC1
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
70 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
9.25 g
Type
reactant
Smiles
C1COC2(CCC(CC2)=O)O1
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2
WASH
Type
WASH
Details
the organic layer was washed with brine
CUSTOM
Type
CUSTOM
Details
After drying
CONCENTRATION
Type
CONCENTRATION
Details
concentration
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography (Hexane/EtOAc=2/1)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1COC2(CCC(CC2)(C=2C=NC=CC2)O)O1
Measurements
Type Value Analysis
AMOUNT: MASS 6.55 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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